molecular formula C15H20N4O2S B2917295 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 1797330-00-7

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2917295
CAS No.: 1797330-00-7
M. Wt: 320.41
InChI Key: UQFHNSJONXJSOW-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with guanidine to form the pyrimidine core.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions. This step often requires the use of dimethylamine and appropriate catalysts to achieve high yields.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the pyrimidine intermediate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(pyridin-2-yl)benzenesulfonamide
  • N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of a dimethylamino group and a benzenesulfonamide moiety. This structural feature imparts distinct electronic properties and enhances its binding affinity to specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-11-5-6-13(9-12(11)2)22(20,21)17-10-14-16-8-7-15(18-14)19(3)4/h5-9,17H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFHNSJONXJSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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